molecular formula C24H25F3N2O6 B3012453 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]acetic acid, trifluoroacetic acid CAS No. 2138127-97-4

2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]acetic acid, trifluoroacetic acid

Cat. No.: B3012453
CAS No.: 2138127-97-4
M. Wt: 494.467
InChI Key: QMBTXUBWNHRASA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of piperidine functionalized with an acetic acid moiety and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine. The trifluoroacetic acid (TFA) component likely originates from purification or deprotection steps, forming a salt with the free amine. Fmoc is widely used in peptide synthesis due to its base-labile nature, allowing selective removal under mild conditions (e.g., piperidine) . The piperidine core provides rigidity and influences stereochemical outcomes in synthesis.

Properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidin-4-yl]acetic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4.C2HF3O2/c25-20(26)13-22(9-11-23-12-10-22)24-21(27)28-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;3-2(4,5)1(6)7/h1-8,19,23H,9-14H2,(H,24,27)(H,25,26);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBTXUBWNHRASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]acetic acid, trifluoroacetic acid typically involves multiple steps, starting with the protection of the piperidine nitrogen using the Fmoc group. This is followed by the introduction of the acetic acid moiety. The final step involves the addition of trifluoroacetic acid to form the desired compound. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]acetic acid, trifluoroacetic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]acetic acid, trifluoroacetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]acetic acid, trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Piperazine Analogues

Example: 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS: 180576-05-0)

  • Structural Difference: Replaces piperidine with piperazine (a six-membered ring with two nitrogen atoms).
  • Impact:
    • Piperazine’s additional nitrogen enhances hydrogen-bonding capacity, improving solubility in polar solvents.
    • Broader applications in combinatorial chemistry as a bifunctional linker .
Parameter Target Compound (Piperidine) Piperazine Analogue
Ring Structure Piperidine (1 N atom) Piperazine (2 N atoms)
Molecular Weight (g/mol) ~405 (estimated) 363.42
Solubility Moderate in DMF/DCM Higher in polar solvents

Aromatic Substituted Analogues

Example: 4-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)phenyl]acetic Acid (CAS: 176504-01-1)

  • Structural Difference: Replaces piperidine with a benzyl group.
  • Impact:
    • Increased hydrophobicity due to the aromatic ring, making it suitable for solid-phase synthesis resins .
    • Lower molecular weight (387.43 g/mol) compared to the piperidine derivative .
Parameter Target Compound (Piperidine) Benzyl Analogue
Core Structure Piperidine Benzyl
Molecular Weight (g/mol) ~405 387.43
Applications Peptide backbone modification Solid-phase linker

Cyclopropane-Substituted Analogues

Example: 2-[(3R,4S)-3-cyclopropyl-1-Fmoc-piperidin-4-yl]acetic Acid (CAS: 1936289-08-5)

  • Structural Difference: Incorporates a cyclopropane ring on the piperidine.
  • Impact:
    • Cyclopropane introduces steric hindrance, affecting reaction kinetics and conformational stability .
    • Molecular weight increases to 405.50 g/mol .
Parameter Target Compound (Piperidine) Cyclopropane Analogue
Substituent None Cyclopropane
Steric Effects Minimal Significant

Boc-Protected Analogues

Example: (S)-2-Fmoc-amino-3-(1-Boc-piperidin-4-yl)propanoic Acid (CAS: 204058-25-3)

  • Structural Difference: Uses tert-butoxycarbonyl (Boc) instead of TFA as a counterion/protecting group.
  • Impact:
    • Boc is acid-labile, requiring harsh deprotection (e.g., TFA), unlike base-sensitive Fmoc .
    • Orthogonal protection strategies enable multi-step syntheses .
Parameter Target Compound (TFA Salt) Boc-Protected Analogue
Deprotection Conditions Base (e.g., piperidine) Acid (e.g., TFA)
Stability Sensitive to bases Sensitive to acids

Key Research Findings

Solubility and Reactivity: Piperidine derivatives exhibit moderate solubility in organic solvents (DMF, DCM), while piperazine analogues show enhanced polarity .

Applications:

  • Piperidine/TFA compounds are preferred in peptide synthesis for controlled deprotection .
  • Aromatic analogues serve as linkers in solid-phase synthesis .

Biological Activity

The compound 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]acetic acid, trifluoroacetic acid is a synthetic organic molecule that has garnered attention in biochemical research due to its potential applications in peptide synthesis and therapeutic development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C24H26F3N2O4C_{24}H_{26}F_3N_2O_4 with a molecular weight of approximately 480.48 g/mol. The structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is critical in peptide synthesis for protecting amino groups during reactions.

The biological activity of this compound primarily arises from its role as a building block in peptide synthesis. The Fmoc group allows for selective formation of peptide bonds while protecting the amino group from unwanted side reactions. The removal of the Fmoc group can be achieved under mild basic conditions, typically using piperidine, enabling further reactions necessary for peptide elongation.

1. Peptide Synthesis

The compound is extensively utilized in the synthesis of peptides, which are vital for various biological functions and therapeutic applications. Its ability to facilitate the formation of specific peptide sequences makes it a valuable tool in drug development.

2. Enzyme Inhibition

Preliminary studies suggest that derivatives of this compound may exhibit inhibitory activity against certain enzymes, particularly those involved in cancer progression and metabolic disorders. For instance, modifications to the piperidine ring have shown potential as inhibitors of histone deacetylases (HDACs), which play a crucial role in gene expression regulation.

Case Study 1: HDAC Inhibition

In a study evaluating various analogs of the compound, researchers found that specific modifications enhanced its inhibitory effects on HDAC1 and HDAC3, with IC50 values ranging from 14 to 67 nM. This suggests that derivatives could be developed as potential anticancer agents by modulating gene expression through HDAC inhibition.

Case Study 2: Peptide Therapeutics

Another study focused on the synthesis of therapeutic peptides using this compound as a precursor. The resulting peptides demonstrated significant biological activity against targeted cancer cells, highlighting the importance of the Fmoc protection strategy in achieving high purity and yield during synthesis.

Data Table: Biological Activity Summary

Activity Description Reference
Peptide SynthesisFacilitates selective peptide bond formation
HDAC InhibitionPotential inhibitor with IC50 values between 14-67 nM
Cancer Cell ActivityActive against specific cancer cell lines

Q & A

Q. What are the recommended synthesis protocols for 2-[4-(Fmoc-amino)piperidin-4-yl]acetic acid, and how can reaction yields be optimized?

The compound is synthesized via Fmoc protection of the piperidine amine, followed by carboxylation. A validated method involves coupling Fmoc-protected piperidine derivatives with activated acetic acid groups under anhydrous conditions. For example, analogous Fmoc-protected amino acids are synthesized using reagents like 2-chloro-2,2-difluoroacetic anhydride in tetrahydrofuran (THF) with N-methylmorpholine (NMM) as a base, achieving yields of ~23% after reversed-phase chromatography purification with trifluoroacetic acid (TFA) . Optimizing stoichiometry (e.g., 1.2 eq acylating agent), reaction time, and purification gradients can improve yields.

Q. How should researchers handle and store this compound to ensure stability and safety?

The compound is classified under acute toxicity categories (oral, dermal, inhalation: Category 4) . Key precautions include:

  • Use in fume hoods with PPE (gloves, lab coats, goggles).
  • Store in airtight containers at -20°C, protected from light and moisture to prevent Fmoc group cleavage .
  • Avoid contact with water or strong bases, which may degrade the trifluoroacetate counterion .

Q. What purification techniques are most effective for isolating this compound?

Reversed-phase chromatography (HPLC or flash chromatography) using water/acetonitrile gradients with 0.1% TFA is standard. The TFA enhances solubility and separation efficiency by ion-pairing with the basic piperidine group . For small-scale purification, preparative TLC with dichloromethane/methanol mixtures (9:1) may suffice.

Advanced Research Questions

Q. How do structural analogs of this compound compare in peptide synthesis applications, and how can conflicting bioactivity data be resolved?

Structural analogs (e.g., Fmoc-piperidine-3-carboxylic acid or phenylthio-substituted derivatives) exhibit varied steric and electronic effects. For example:

CompoundKey FeatureBioactivity
Target compoundPiperidine-4-yl acetic acidPeptide backbone flexibility
[886366-26-3]Piperidine-3-yl acetic acidAltered hydrogen-bonding capacity
[193693-65-1]Pyrrolidine-3-carboxylic acidEnhanced conformational rigidity
Discrepancies in bioactivity may arise from differences in solubility or Fmoc deprotection kinetics. Use circular dichroism (CD) and NMR to compare conformational stability .

Q. What experimental strategies mitigate the low yield (<25%) observed in Fmoc-protected amino acid syntheses?

Low yields often stem from side reactions (e.g., diketopiperazine formation). Mitigation strategies include:

  • Microwave-assisted synthesis to reduce reaction time and byproducts .
  • Pre-activation of carboxylic acids with HATU/DIPEA in DMF .
  • Use of orthogonal protecting groups (e.g., Alloc for secondary amines) to prevent unwanted cleavage .

Q. How does the trifluoroacetate counterion influence the compound’s solubility and interaction with biological targets?

The trifluoroacetate ion enhances aqueous solubility via strong ion-pairing with cationic amines. However, residual TFA in synthetic batches may interfere with cell-based assays by altering pH or non-specifically denaturing proteins. Dialysis or lyophilization with HCl (to replace TFA with chloride) is recommended before biological testing .

Q. What are the implications of the compound’s acute toxicity profile for in vivo studies?

Despite its Category 4 toxicity (LD50 > 300 mg/kg), prolonged exposure risks cumulative organ damage. For in vivo use:

  • Conduct dose-ranging studies in rodent models.
  • Monitor renal/hepatic function biomarkers (e.g., ALT, creatinine) .
  • Consider prodrug strategies (e.g., esterification) to improve tolerability .

Methodological Considerations

Q. What analytical techniques validate the compound’s purity and structural integrity?

  • HPLC-MS : Confirm molecular weight ([M+H]+ expected ~450 Da) and purity (>95%) .
  • 1H/13C NMR : Key signals include Fmoc aromatic protons (δ 7.3–7.8 ppm) and piperidine CH2 (δ 1.5–2.5 ppm) .
  • FT-IR : Detect Fmoc carbonyl stretch (~1700 cm⁻¹) and TFA carboxylate (~1670 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying pH conditions?

Perform accelerated degradation studies:

  • Incubate in buffers (pH 2–9) at 37°C for 24–72 hrs.
  • Monitor degradation via HPLC. The Fmoc group is stable at pH 4–6 but cleaves rapidly in basic conditions (pH > 8) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.